molecular formula C8H5Br2NO4 B7976727 Methyl 2,5-dibromo-3-nitrobenzoate

Methyl 2,5-dibromo-3-nitrobenzoate

Cat. No.: B7976727
M. Wt: 338.94 g/mol
InChI Key: ZYMSVAYXFZNUBX-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3-nitrobenzoate is an organic compound with the molecular formula C8H5Br2NO4 It is a derivative of benzoic acid, featuring bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dibromo-3-nitrobenzoate typically involves a multi-step process. One common method starts with methyl anthranilate as the raw material. The synthesis proceeds through two main reactions: direct bromination and diazo bromination .

    Direct Bromination: Methyl anthranilate is first brominated to introduce bromine atoms at the 2 and 5 positions of the benzene ring.

    Diazo Bromination: The intermediate product undergoes diazo bromination to introduce the nitro group at the 3 position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dibromo-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Organoboron reagents with a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: Methyl 2,5-dibromo-3-aminobenzoate.

    Coupling: Various biaryl compounds.

Scientific Research Applications

Methyl 2,5-dibromo-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

    Methyl 2,5-dibromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4 position.

    Methyl 2,5-dichloro-3-nitrobenzoate: Similar structure but with chlorine atoms instead of bromine.

Uniqueness: Methyl 2,5-dibromo-3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications.

Biological Activity

Methyl 2,5-dibromo-3-nitrobenzoate is an organic compound with significant biological activity and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₅Br₂NO₄
  • Molecular Weight : 292.93 g/mol
  • Structure : The compound features bromine and nitro functional groups attached to a benzoate structure, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

  • Substitution Reactions : The bromine atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.
  • Reduction Reactions : The nitro group can be reduced to an amine group, potentially altering the compound's biological profile.
  • Coupling Reactions : It can engage in Suzuki–Miyaura coupling reactions, facilitating the formation of complex organic molecules.

These mechanisms contribute to its utility as an intermediate in synthesizing pharmaceuticals and other biologically active compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The MIC values ranged from <0.03125 μg/mL to 4 μg/mL depending on the strain tested .

Case Studies

  • Dual Inhibitors Development : Research indicated that derivatives of this compound could serve as dual inhibitors targeting bacterial topoisomerases (GyrB and ParE). These inhibitors exhibited broad-spectrum antibacterial activity against multidrug-resistant strains .
  • Synthetic Applications : The compound has been utilized as a building block for synthesizing novel antibacterial agents with enhanced solubility and metabolic stability .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureNotable Activity
Methyl 2,5-dibromo-4-nitrobenzoateStructureEffective against E. coli
Methyl 2,5-dichloro-3-nitrobenzoateStructureLower antibacterial efficacy compared to dibrominated analogs

Research Findings

  • Toxicity Profiles : Preliminary toxicity assessments suggest that while this compound exhibits potent antibacterial properties, further studies are required to evaluate its safety profile in vivo .
  • Pharmacokinetics : Studies on the pharmacokinetic properties indicate favorable absorption characteristics; however, detailed metabolic studies are necessary to fully understand its bioavailability and elimination pathways.

Properties

IUPAC Name

methyl 2,5-dibromo-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMSVAYXFZNUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,5-dibromo-3-nitrobenzoate
Methyl 2,5-dibromo-3-nitrobenzoate
Methyl 2,5-dibromo-3-nitrobenzoate
Methyl 2,5-dibromo-3-nitrobenzoate
Methyl 2,5-dibromo-3-nitrobenzoate
Methyl 2,5-dibromo-3-nitrobenzoate

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